Product packaging for BASIC ORANGE 33(Cat. No.:CAS No. 132758-56-6)

BASIC ORANGE 33

Cat. No.: B1178737
CAS No.: 132758-56-6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Basic Orange 33, also known as C.I. 110845, is a synthetic cationic dye belonging to the azo class . Its molecular formula is C 19 H 26 ClN 5 O 2 , and it has a molecular weight of 391.9 g/mol . The compound is identified by the CAS Registry Number 12217-46-8 . This dye is characterized by its red-light orange hue and is supplied as a powder or in other standard laboratory forms . In research contexts, this compound is primarily valued for its applications in textile science and dye chemistry. It is used in studies investigating the dyeing kinetics of synthetic fibers like acryics, and in the development of dyeing protocols . Its properties are quantified according to industry standards, with data available for its fastness to light, perspiration, ironing, and soaping, which are critical parameters for evaluating dye performance and durability . The product is designated For Research Use Only. It is strictly for laboratory research and must not be used for diagnostic, therapeutic, or any personal applications.

Properties

CAS No.

132758-56-6

Molecular Formula

C9H11NO4

Origin of Product

United States

Synthetic Pathways and Derivatization Strategies for Basic Orange 33 Analogues

Elucidation of Reaction Mechanisms in BASIC ORANGE 33 Synthesis

The primary manufacturing method for this compound, an azo-class dye, involves a two-step process: the diazotization of 4-Nitrobenzenamine, followed by an azo coupling reaction with 2-(Ethyl(phenyl)amino)-N,N,N-trimethylethanaminium chloride. worlddyevariety.com This sequence is a classic example of electrophilic aromatic substitution, where the diazonium ion acts as the electrophile. nih.gov

Diazotization: 4-Nitrobenzenamine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt. nih.govblogspot.com

Azo Coupling: The resulting diazonium salt is then reacted with the coupling component, 2-(Ethyl(phenyl)amino)-N,N,N-trimethylethanaminium chloride, which is an electron-rich aromatic compound, to form the final azo dye. worlddyevariety.com

The stability of the diazonium salt is critical; these intermediates are notoriously unstable at higher temperatures and can be explosive when isolated in dry form. nih.gov

While specific kinetic and thermodynamic parameters for the synthesis of this compound are not extensively documented in public literature, the general characteristics of the underlying reactions are well-understood.

Kinetic Studies: The diazotization reaction is typically rapid and highly exothermic. Kinetic control is crucial and is primarily managed by maintaining a low temperature, usually between 0–5 °C, to prevent the decomposition of the diazonium salt into phenol (B47542) and nitrogen gas. nih.govblogspot.com The rate of the subsequent azo coupling reaction is highly dependent on the pH of the reaction medium. The coupling component is typically more reactive in its deprotonated form (e.g., as a phenoxide or free amine), favoring alkaline conditions. However, the concentration of the diazonium electrophile is higher under acidic conditions. Therefore, a careful balance of pH is required to optimize the reaction rate.

Thermodynamic Studies: Thermodynamic analysis of dye synthesis provides insight into the spontaneity and energy changes of the process. For related azo dye adsorption processes, which involve similar intermolecular forces, thermodynamic parameters have been calculated. For instance, studies on the adsorption of various orange dyes have shown the processes to be spontaneous (ΔG < 0). iwaponline.com The enthalpy (ΔH) can be either exothermic or endothermic, indicating the nature of the interactions between the dye and a substrate. iwaponline.commdpi.com A positive entropy change (ΔS) suggests increased randomness at the solid-liquid interface during the process. mdpi.comresearchgate.net

Table 1: Typical Reaction Parameters for Azo Dye Synthesis This table presents generalized data for the synthesis of azo dyes, as specific data for this compound is not publicly available.

Parameter Diazotization Step Azo Coupling Step Rationale
Temperature 0–5 °C 0–10 °C To ensure the stability of the intermediate diazonium salt and control the exothermic reaction. nih.govblogspot.com
pH Strongly Acidic (pH < 2) Weakly Acidic to Weakly Alkaline (pH 4–9) Acid is required to generate nitrous acid for diazotization. The optimal pH for coupling depends on the specific coupling component to balance its reactivity and the stability of the diazonium salt. blogspot.comnih.gov
Solvent Water, Dilute Acid Water, Ethanol/Water mixtures Aqueous media are common, though organic co-solvents may be used if solubility is low. blogspot.com
Reaction Time 15–60 minutes 1–4 hours Diazotization is typically fast, while the coupling reaction may require more time to reach completion.

Catalysis plays a pivotal role in optimizing the yield and efficiency of azo dye synthesis. Both the diazotization and coupling steps are influenced by catalytic conditions.

Acid Catalysis: The diazotization reaction is inherently acid-catalyzed. A strong mineral acid, such as hydrochloric acid or sulfuric acid, is necessary to generate the reactive electrophile, nitrous acid (HNO₂), from sodium nitrite. blogspot.com

Base Influence in Coupling: The coupling reaction rate is highly sensitive to pH, which is controlled by the addition of bases like sodium hydroxide (B78521) or sodium acetate. These bases deprotonate the coupling component, increasing its nucleophilicity and thus accelerating the electrophilic substitution. nih.govblogspot.com

Organocatalysis: Modern synthetic methods increasingly employ organocatalysts. For instance, basic ionic liquids have been shown to be effective catalysts for various C-C bond-forming reactions, such as Knoevenagel condensations, which are mechanistically related to the base-influenced azo coupling. rsc.org

Phase-Transfer Catalysis (PTC): In cases where the diazonium salt and the coupling component have poor mutual solubility (e.g., one is water-soluble and the other is oil-soluble), phase-transfer catalysts can be used to shuttle reactants across the phase boundary, significantly increasing reaction rates and yields.

Table 2: Catalytic Approaches in Azo Dye Synthesis

Catalytic Approach Catalyst Type Role in Synthesis Potential Advantage
Acid Catalysis Strong Mineral Acids (HCl, H₂SO₄) Generates nitrous acid for diazotization. blogspot.com Essential for the formation of the diazonium electrophile.
Base Influence Inorganic/Organic Bases (NaOH, CH₃COONa) Deprotonates the coupling component to enhance its nucleophilicity. nih.gov Controls reaction rate and optimizes yield for the coupling step.
Organocatalysis Basic Ionic Liquids, Amines Can serve as a recyclable, non-volatile basic catalyst for the coupling step. rsc.org Greener alternative to traditional volatile amines; potential for catalyst recovery.
Metal Catalysis Gold (III) Complexes Gold catalysis is known to activate C-C multiple bonds for nucleophilic attack, a principle that could be adapted. uio.no Potential for novel reaction pathways and milder conditions.

Detailed Kinetic and Thermodynamic Studies

Development of Novel Synthetic Methodologies

The chemical industry's focus on sustainability and process efficiency has driven the development of innovative synthetic methods for compounds like this compound.

Green chemistry principles aim to reduce the environmental impact of chemical processes. slideshare.net For azo dye synthesis, this involves using safer solvents, improving energy efficiency, and designing less hazardous reaction pathways. nih.govimist.ma

Safer Solvents: A primary goal is the replacement of volatile and toxic organic solvents. Many diazotization and coupling reactions can be performed in water, which is the greenest solvent. mdpi.com For substrates with low water solubility, ionic liquids or supercritical carbon dioxide present viable, albeit more costly, alternatives. mdpi.com

Energy Efficiency: Microwave-assisted and ultrasound-mediated syntheses are recognized green techniques that can dramatically reduce reaction times, increase yields, and lower energy consumption compared to conventional heating methods. slideshare.netnih.gov

Atom Economy: While azo dye synthesis is not perfectly atom-economical due to the formation of salts as byproducts, process optimization can minimize waste. Using catalytic amounts of reagents instead of stoichiometric quantities is a key strategy. imist.ma

Table 3: Comparison of Conventional vs. Green Synthesis of a Generic Azo Dye

Parameter Conventional Method Green Approach Environmental/Process Benefit
Solvent Benzene (B151609), Chlorinated Solvents Water, Ethanol, Ionic Liquids Reduces use of volatile organic compounds (VOCs) and hazardous materials. mdpi.com
Energy Source Refluxing (Conventional Heating) Microwave Irradiation, Ultrasound Faster reaction times, lower energy consumption, improved yield. nih.gov
Catalyst Stoichiometric strong acids/bases Recyclable solid acids, basic ionic liquids Reduces waste and allows for easier product purification and catalyst reuse. rsc.org
Waste Significant salt and solvent waste Minimized waste streams Lower environmental impact and disposal costs.

Flow chemistry, or continuous manufacturing, is a paradigm shift from traditional batch processing and is particularly well-suited for the synthesis of azo dyes. beilstein-journals.org This technique involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction conditions. thieme-connect.de

The primary advantage of flow chemistry for this compound synthesis is the safe handling of the unstable diazonium salt intermediate. mdpi.com In a flow system, the diazonium salt can be generated in a small reactor and immediately consumed in the next reaction step, preventing the accumulation of a large quantity of this potentially explosive compound. mdpi.comresearchgate.net

Other benefits include:

Enhanced Safety: Minimized reactor volume and superior heat dissipation for exothermic reactions. beilstein-journals.org

Improved Yield and Purity: Precise control over stoichiometry, mixing, and reaction time often leads to fewer side products. beilstein-journals.org

Scalability: Scaling up production is achieved by running the system for a longer duration rather than using larger, more hazardous reactors. acs.org

Table 4: Batch vs. Flow Synthesis for Diazonium Salt Formation This table presents a conceptual comparison based on known advantages of flow chemistry for similar processes.

Feature Batch Synthesis Flow Synthesis Advantage of Flow
Safety Accumulation of unstable diazonium intermediate in a large vessel. In-situ generation and immediate consumption; small hold-up volume. mdpi.com Significantly reduced risk of thermal runaway or explosion.
Heat Transfer Limited by surface-area-to-volume ratio. High surface-area-to-volume ratio in microreactors. Excellent control of exothermic reactions, preventing side-product formation. beilstein-journals.org
Reaction Time Hours. acs.org Minutes. beilstein-journals.orgacs.org Increased process throughput and efficiency.
Productivity Yield may decrease on scale-up due to mixing and heat issues. acs.org Consistent yield and quality, easily scalable by extending run time. acs.org Reliable and predictable manufacturing.

Green Chemistry Approaches to this compound Production

Structural Modification and Functionalization of this compound

The structure of this compound is amenable to a wide range of modifications to create analogues with different colors, solubilities, and functionalities. The core structure consists of a diazo component (derived from 4-nitroaniline) and a coupling component (a substituted aniline (B41778) derivative). worlddyevariety.com

Modification of Aromatic Rings: Altering the substituents on either aromatic ring is the most common strategy.

Color Tuning: The introduction of different electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -CN, -CF₃) in place of the nitro group on the diazo component or on the coupling component can cause a bathochromic (red shift) or hypsochromic (blue shift) effect, thereby changing the dye's color. the-innovation.org

Solubility: Incorporating hydrophilic groups, such as sulfonic acid (-SO₃H) or carboxylic acid (-COOH) moieties, can significantly increase the water solubility of the dye. google.com Conversely, adding long alkyl chains can enhance solubility in nonpolar media.

Functionalization for Conjugation: Reactive groups can be introduced to allow the dye to be covalently attached to other molecules. For example, converting a carboxylic acid group to an N-hydroxysuccinimide (NHS) ester creates a reactive dye that can readily label proteins and other amine-containing biomolecules. glenresearch.com

Building Block Variation: Entirely new analogues can be synthesized by using different starting materials. Replacing 4-nitroaniline (B120555) with other substituted anilines or using different aromatic amines or phenols as the coupling partner will generate a diverse library of azo dyes. the-innovation.org

Table 5: Effect of Functional Groups on Azo Dye Properties

Functional Group Typical Position Effect on Property Example
-SO₃H (Sulfonate) Aromatic Ring Increases water solubility significantly. Acid Orange 7
-NO₂ (Nitro) Aromatic Ring Electron-withdrawing; shifts color toward red (bathochromic shift). Disperse Orange 37
-OCH₃ (Methoxy) Aromatic Ring Electron-donating; can shift color toward blue (hypsochromic shift).
-Cl, -Br (Halogen) Aromatic Ring Electron-withdrawing; can improve lightfastness.
-COOH / -CO-NHS Aromatic Ring or Linker Provides a point for covalent attachment to biomolecules. glenresearch.com Thiazole Orange NHS Ester glenresearch.com
Quaternary Ammonium (B1175870) Side Chain Confers cationic character and high water solubility. This compound

Synthesis of this compound Derivatives with Modified Chromophores

The chemical architecture of this compound, an azo dye, is centered around the diazo bond (-N=N-) connecting two aromatic systems. nih.govworlddyevariety.com The modification of its chromophore—the part of the molecule responsible for color—is a key strategy for developing novel analogues with tailored spectral properties. The fundamental synthesis of azo dyes, including this compound, involves a two-step process: diazotization and azo coupling. ekb.eg

The process begins with the diazotization of a primary aromatic amine. In this reaction, the amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This salt is a highly reactive electrophile. The second step is the azo coupling, where the diazonium salt reacts with a coupling component, which is an electron-rich species like a phenol or an aromatic amine. nih.govekb.eg

The synthesis of this compound derivatives with modified chromophores is achieved by systematically varying either the diazo component (the initial aromatic amine) or the coupling component. These modifications alter the electronic structure of the conjugated π-system, thereby shifting the maximum absorption wavelength (λmax) and changing the color of the dye.

Recent research has focused on incorporating heterocyclic moieties into the azo dye structure to create novel chromophoric systems. rsc.org For example, substituting the standard benzene or naphthalene (B1677914) rings with scaffolds such as thiazole, imidazole, or pyrazole (B372694) can lead to significant changes in color and properties. rsc.orgrsc.orgsci-hub.se The introduction of these heterocyclic rings can enhance the tinctorial strength, and thermal stability, and induce interesting solvatochromic behavior compared to analogues derived from simple aromatic amines. rsc.org The general synthetic route involves preparing a heterocyclic amine, converting it into a diazonium salt, and then coupling it with a suitable aromatic or heterocyclic partner. rsc.orgsci-hub.se

Table 1: Examples of Chromophore Modification Strategies for Azo Dye Analogues

Modification Strategy Diazo Component Example Coupling Component Example Resulting Chromophore Feature Reference
Heterocyclic Introduction 2-Aminothiazole N,N-dimethylaniline Thiazole-based azo system rsc.orgsci-hub.se
Substitution on Aryl Ring 4-Nitroaniline 3-Diethylaminophenol Electron-withdrawing group on diazo part google.com
Heterocyclic Introduction Aniline derivatives Aldehyde derivatives, then cyclization with ammonium acetate Imidazole-containing azo system rsc.org

These synthetic strategies allow for the fine-tuning of the electronic and steric properties of the dye molecule, leading to a wide palette of colors and functionalities derived from the basic structure of an azo compound like this compound.

Introduction of Auxiliary Functional Groups for Enhanced Performance

The performance of a dye is not solely dependent on its color. Properties such as solubility, fastness (resistance to light, washing, and chemicals), and affinity for specific substrates are critical for practical applications. These properties can be significantly improved by introducing auxiliary functional groups onto the core structure of this compound analogues. A functional group is a specific group of atoms within a compound that dictates its characteristic chemical reactions and physical properties. ck12.orgquora.com

Functionalization is the process of adding these groups to a molecule to achieve desired surface or bulk properties. pressbooks.pub For instance, the introduction of hydrophilic groups like sulfonic acid (-SO₃H) or carboxylic acid (-COOH) can dramatically increase the water solubility of an azo dye, which is crucial for dyeing processes in aqueous media. Conversely, attaching long alkyl chains or other hydrophobic moieties can enhance solubility in nonpolar solvents or polymeric matrices.

The strategic placement of functional groups can also influence the dye's interaction with substrates. Hydroxyl (-OH) or amino (-NH₂) groups can form hydrogen bonds with fibers like cotton, wool, or nylon, leading to improved wash fastness. Some functional groups can act as chelating sites for metal ions, a feature used in mordant dyes to form a coordination complex with the fiber, resulting in very high fastness properties.

Table 2: Influence of Auxiliary Functional Groups on Azo Dye Performance

Functional Group Chemical Formula Performance Enhancement Mechanism of Action Reference
Sulfonic Acid -SO₃H Increased water solubility Forms a highly polar, ionizable group that interacts strongly with water molecules. nih.gov
Carboxylic Acid -COOH Increased water solubility, pH sensitivity Provides a site for ionization (R-COO⁻) and hydrogen bonding. ck12.org
Hydroxyl -OH Improved fiber affinity, lightfastness Acts as a hydrogen bond donor/acceptor; can participate in photo-stabilizing processes. ekb.egck12.org
Amino -NH₂ Improved fiber affinity, potential for further reaction Acts as a hydrogen bond donor/acceptor; can be a nucleophilic site for covalent bonding. ekb.eg
Alkyl Chains -CₙH₂ₙ₊₁ Increased solubility in nonpolar media The nonpolar hydrocarbon chain enhances van der Waals interactions with organic solvents. quora.com

The introduction of these groups is typically planned within the synthesis of the dye itself, by using starting materials (either the amine for the diazo component or the coupling partner) that already contain the desired functional group. nih.gov This synthetic foresight allows for the creation of this compound analogues that are optimized for specific, high-performance applications.

Polymerization and Oligomerization Strategies Involving this compound Moieties

Incorporating dye moieties into macromolecular structures like oligomers and polymers is an advanced strategy to create materials with durable, non-leaching color and novel functionalities. This approach physically entraps the chromophore within a larger structure, significantly enhancing its stability and preventing migration.

Oligomerization

Oligomers are molecules composed of a few repeating monomer units. The oligomerization of dye molecules can lead to materials with unique electronic and structural properties. A documented strategy for azo dyes involves chemical oxidative polymerization. acs.org For example, an azo dye can be co-oligomerized with another monomer, such as o-phenylenediamine, in the presence of an oxidizing agent like ferric chloride. acs.org This process creates short-chain polymers where the dye units are chemically bonded within the oligomer backbone. Such strategies could be adapted for this compound, creating novel materials for applications like sensors or conductive polymers. acs.org The properties of the resulting oligomer, such as its band gap and microstructure, depend on the ratio of the dye to the co-monomer. acs.org

Polymerization

For creating high-molecular-weight polymers, a common approach is to first synthesize a polymerizable version of the dye, known as a colored monomer. nih.gov This involves chemically modifying the this compound structure to include a reactive group, such as a vinyl (-CH=CH₂) or acrylate (B77674) group. This new monomer can then participate in conventional polymerization reactions.

Key polymerization strategies include:

Free Radical Polymerization: A vinyl-functionalized this compound monomer could be copolymerized with standard monomers like styrene (B11656) or methyl methacrylate (B99206) using a radical initiator (e.g., AIBN). This is a versatile method for producing a wide range of colored plastics and resins. sigmaaldrich.com

Anionic Polymerization: This technique can be used for monomers with electron-withdrawing groups and offers excellent control over molecular weight and architecture. uni-bayreuth.de A suitably functionalized this compound derivative could be incorporated into polymers like polyacrylates.

Condensation Polymerization: If this compound is modified to have two reactive functional groups (e.g., two -OH or -COOH groups), it can act as a monomer in condensation polymerization with other di-functional monomers to produce colored polyesters or polyamides.

These methods result in polymers where the chromophore is a covalently bonded part of the polymer chain, ensuring permanent coloration and preventing the dye from leaching out over time.

Table 3: Polymerization and Oligomerization Strategies for Dye Moieties

Strategy Description Example Monomers/Reagents Resulting Material Reference
Oligomerization Chemical oxidative co-polymerization of a dye with another monomer. Azo Dye + o-Phenylenediamine + FeCl₃ Dye-containing oligomer acs.org
Free Radical Polymerization Copolymerization of a vinyl-functionalized dye monomer with a commodity monomer. Vinyl-Dye + Styrene + AIBN Colored Polystyrene nih.govsigmaaldrich.com
Anionic Ring-Opening Polymerization (AROP) Polymerization of functional epoxide monomers. Glycidyl ether-functionalized dye + initiator Colored Polyether nih.gov

| Condensation Polymerization | Reaction between a di-functional dye monomer and a di-functional co-monomer. | Diol-Dye + Diacid Chloride | Colored Polyester (B1180765) | nih.gov |

Advanced Spectroscopic and Electronic Structure Characterization of Basic Orange 33

High-Resolution Vibrational Spectroscopy (FTIR, Raman) for Structural Elucidation

High-resolution vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying functional groups and understanding the molecular structure of organic compounds. These techniques probe the vibrational modes of a molecule, which are unique fingerprints related to the types of bonds present and their local environment.

Analysis of Molecular Vibrations and Conformational Isomers

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as specific bonds vibrate at characteristic frequencies. Different functional groups (e.g., C-H, C=C, C=N, N-H, C-O) absorb in distinct regions of the infrared spectrum, allowing for their identification. The precise frequencies and intensities of these absorption bands are influenced by the surrounding chemical structure and can provide insights into the molecular conformation.

Raman spectroscopy, conversely, measures the inelastic scattering of light by molecular vibrations. While both FTIR and Raman provide vibrational information, they are often complementary. Vibrations that cause a significant change in dipole moment are typically strong in IR, while those causing a significant change in polarizability are strong in Raman. guidechem.com For a complex molecule like BASIC ORANGE 33, which contains aromatic rings, azo groups, and amine functionalities, analysis of the vibrational spectra would involve identifying characteristic bands corresponding to stretching and bending modes of these groups. The positions and relative intensities of these bands could help confirm the presence and connectivity of the predicted structural elements and potentially differentiate between possible conformational isomers.

Based on the general principles of vibrational spectroscopy, one would expect to observe characteristic absorption or scattering bands in the FTIR and Raman spectra of this compound corresponding to:

Azo stretching vibration (-N=N-).

Aromatic ring vibrations (C=C stretching, C-H bending).

Aliphatic C-H stretching and bending vibrations from alkyl chains.

C-N stretching vibrations from amine groups.

Possible N-H bending or stretching if primary or secondary amines are present (the structure suggests tertiary amines and a quaternary ammonium (B1175870) salt, but other forms might exist).

C-O stretching vibrations if ether or alcohol groups are present (the structure includes an ether linkage).

However, specific spectral data (peak positions, intensities, and assignments) for this compound were not found in the conducted searches, preventing a detailed analysis of its molecular vibrations and conformational isomers using these techniques.

Spectroscopic Signatures of Intermolecular Interactions

Vibrational spectroscopy can also provide information about intermolecular interactions such as hydrogen bonding or pi-pi stacking. These interactions can cause shifts in the vibrational frequencies and changes in band shapes compared to the isolated molecule. For instance, hydrogen bonding typically causes a broadening and red-shifting of O-H or N-H stretching bands in IR spectra. Analyzing the vibrational spectra of this compound in different phases (solid, solution) or concentrations could potentially reveal the presence and nature of such intermolecular interactions. However, without specific spectroscopic data for this compound, a detailed discussion of its intermolecular interactions based on FTIR or Raman signatures is not possible.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed molecular architecture, including the connectivity of atoms and their spatial arrangement. By analyzing the signals arising from the magnetic nuclei (such as ¹H, ¹³C, ¹⁵N) within a molecule when placed in a strong magnetic field and irradiated with radiofrequency pulses, chemists can deduce the compound's structure.

Multi-Dimensional NMR Techniques (2D-COSY, HSQC, HMBC)

One-dimensional NMR spectra (¹H NMR and ¹³C NMR) provide information about the types of hydrogen and carbon atoms present and their chemical environments. However, for complex molecules like this compound, multi-dimensional NMR techniques are often necessary for complete structural assignment.

2D-COSY (Correlation Spectroscopy): This technique reveals correlations between protons that are coupled to each other through bonds. It helps in establishing the connectivity of adjacent protons within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached. This is crucial for assigning proton signals to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This technique is invaluable for establishing connectivity across quaternary carbons and for piecing together different parts of the molecule.

Applying these techniques to this compound would involve acquiring and analyzing the 1D ¹H and ¹³C NMR spectra, followed by 2D experiments. The chemical shifts of the signals would provide information about the electronic environment of each nucleus, while the coupling patterns and cross-peaks in the 2D spectra would reveal the connectivity. For example, the presence of signals in the aromatic region of the ¹H and ¹³C NMR spectra would confirm the aromatic rings. The coupling patterns of the aromatic protons would indicate their substitution patterns. Correlations in the 2D spectra would then link these aromatic systems to the azo group, the amine functionalities, and the alkyl chains.

However, specific NMR spectroscopic data (chemical shifts, coupling constants, and 2D correlations) for this compound were not found in the conducted searches, preventing a detailed analysis of its molecular architecture using these techniques. While some search results mentioned NMR of other Basic Orange dyes (e.g., Basic Orange 14), this data is not applicable to this compound.

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR spectroscopy is employed to study the structure and dynamics of solid materials, including crystalline and amorphous forms of compounds. Unlike solution NMR, which benefits from rapid molecular tumbling, solid-state NMR requires specialized techniques like magic angle spinning (MAS) to obtain high-resolution spectra. Solid-state NMR can provide information about molecular packing, polymorphism, and the rigidity or mobility of different parts of the molecule in the solid state. For this compound, solid-state NMR could potentially reveal differences in structure or conformation between different solid forms, if they exist. However, no solid-state NMR data for this compound was found in the search results.

Advanced Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. Advanced MS techniques can also provide structural information through fragmentation analysis.

In a typical electron ionization (EI) mass spectrum, the molecule is bombarded with high-energy electrons, causing ionization and often fragmentation. The pattern of fragment ions is characteristic of the molecule's structure. For this compound, the molecular ion peak would correspond to its molecular weight (approximately 391.9 g/mol for the chloride salt). Analysis of the fragmentation pattern would involve identifying the m/z values of the fragment ions and correlating them to possible structural fragments lost from the molecular ion. This can help confirm the presence of specific substructures within the molecule.

Techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are often used for larger or more polar molecules and can provide molecular weight information with high accuracy. Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion and analysis of the resulting fragment ions, providing more detailed structural information.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of a molecule, which in turn allows for the calculation of its elemental composition. Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high accuracy, often to several decimal places. For a compound like this compound with the molecular formula C₁₉H₂₆ClN₅O₂, HRMS would be used to identify the protonated or a adduct ion, such as [M+H]⁺. The theoretical exact mass for C₁₉H₂₆ClN₅O₂ can be calculated based on the exact isotopic masses of its constituent atoms (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). Comparing the experimentally determined exact mass from HRMS with the theoretical mass provides strong evidence for the molecular formula's correctness. The presence of chlorine, with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl), would also be observable in the HRMS spectrum, further supporting the elemental composition.

While specific HRMS data for this compound were not found, the theoretical exact mass for the most abundant isotopologue of [C₁₉H₂₆ClN₅O₂ + H]⁺ can be calculated.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of selected ions (precursor ions) and the subsequent mass analysis of the resulting fragment ions (product ions). This technique provides detailed structural information by revealing the fragmentation pathways of the molecule.

Specific MS/MS fragmentation data and proposed fragmentation pathways for this compound were not found in the consulted literature.

X-ray Crystallography and Diffraction Studies

X-ray diffraction techniques are crucial for determining the arrangement of atoms within a crystalline solid, providing precise information about molecular structure, bond lengths, bond angles, and crystal packing.

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration if the crystal contains a chiral center and the experiment is conducted appropriately. Growing a high-quality single crystal of this compound is a prerequisite for this technique. When a beam of X-rays interacts with the electron cloud of the atoms in the crystal lattice, it diffracts in a pattern that is unique to the arrangement of atoms. By measuring the angles and intensities of the diffracted beams, the electron density map of the crystal can be calculated, from which the positions of the atoms can be determined.

For this compound, single-crystal X-ray diffraction would provide precise bond lengths and angles, confirming the connectivity and stereochemistry of the molecule. If the molecule is chiral, using anomalous dispersion in the diffraction experiment can allow for the determination of the absolute configuration. The technique also reveals how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or pi-pi stacking, which can influence the compound's bulk properties.

Specific single-crystal X-ray diffraction data or a reported crystal structure for this compound were not found in the consulted literature.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a technique used to analyze the crystalline phases present in a powdered sample. Unlike single-crystal diffraction, PXRD does not require a large single crystal and is suitable for polycrystalline materials. In PXRD, a beam of X-rays is directed at a powdered sample, and the diffraction pattern is recorded as a plot of intensity versus the diffraction angle (2θ). Each crystalline phase has a unique PXRD pattern, which acts as a fingerprint for that phase.

PXRD can be used to identify the crystalline form of this compound, determine its purity in terms of crystalline phases, and analyze changes in crystallinity due to processing or environmental factors. If different polymorphic forms of this compound exist, PXRD can distinguish between them. The positions and intensities of the diffraction peaks in the PXRD pattern are determined by the unit cell dimensions and the arrangement of atoms within the unit cell.

Specific powder X-ray diffraction data or a reported PXRD pattern for this compound were not found in the consulted literature.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic absorption and emission spectroscopy, particularly UV-Vis and fluorescence spectroscopy, provide information about the electronic transitions within a molecule and its interaction with light.

Solvatochromism and Aggregation Phenomena

Solvatochromism is the phenomenon where the absorption and/or emission spectra of a compound change with the polarity or other properties of the solvent. This occurs because the electronic energy levels of the molecule are affected by interactions with the surrounding solvent molecules. For a molecule like this compound, which contains a delocalized pi system due to the azo group and aromatic rings, the electronic transitions responsible for its color are sensitive to the solvent environment. Studying the UV-Vis absorption and fluorescence emission spectra of this compound in solvents of different polarities would reveal its solvatochromic behavior. A shift in the absorption or emission maxima to longer (red shift) or shorter (blue shift) wavelengths as solvent polarity changes can provide insights into the nature of the electronic transition (e.g., π-π* or n-π*) and the difference in dipole moment between the ground and excited states.

Aggregation phenomena can also significantly influence the electronic spectra of dyes. Dye molecules can self-associate in solution, forming dimers, trimers, or larger aggregates. The spectroscopic properties of these aggregates are often different from those of the individual monomeric dye molecules. Aggregation can lead to changes in the shape, intensity, and position of absorption and emission bands. For instance, the formation of H-aggregates typically results in a blue shift and a decrease in intensity of the main absorption band, while the formation of J-aggregates can lead to a red shift and sharpening of the band. Studying the concentration dependence of the UV-Vis and fluorescence spectra of this compound in different solvents can help identify and characterize any aggregation behavior. Changes in temperature or ionic strength can also affect aggregation and thus the spectroscopic properties.

Analysis of this compound: A Review of Available Spectroscopic and Structural Characterization Data

This article aims to provide a focused review of the advanced spectroscopic and electronic structure characterization of the chemical compound this compound, as well as explore photoinduced tautomerism, isomerization pathways, and the chiroptical properties of its optically active derivatives, based on currently available research information.

This compound, also known by its Color Index name C.I. This compound and C.I. 110845, is classified as an azo dye. Its molecular formula is C₁₉H₂₆ClN₅O₂, and it has a molecular weight of 391.9. The compound is identified by the CAS Registry Number 12217-46-8. The manufacturing process involves the diazo coupling of 4-nitrobenzenamine with 2-(Ethyl(phenyl)amino)-N,N,N-trimethylethanaminium chloride. This compound is characterized by its red-light orange appearance. It has been noted as a versatile dye utilized in research for various applications, including the detection and measurement of biological processes and interactions with ubiquitin proteasome systems. It is reported to be soluble in isooctane.

Furthermore, specific research investigating photoinduced tautomerism and isomerization pathways of this compound was not found. While azo dyes, as a class, are known to potentially exhibit tautomerism (such as azo-hydrazone tautomerism) and photoisomerization (like cis-trans isomerization), the specific mechanisms and pathways for this compound have not been detailed in the consulted sources.

Regarding the chiroptical properties of optically active derivatives of this compound, including studies utilizing Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) spectroscopy, no specific information was identified. Consequently, detailed research findings on exciton (B1674681) coupling, chirality transfer mechanisms, or methods for enantiomeric excess determination specifically applied to derivatives of this compound were not available in the reviewed literature.

Computational and Theoretical Studies of Basic Orange 33

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental in understanding the electronic behavior of molecules, which dictates their reactivity and spectroscopic properties.

Density Functional Theory (DFT) for Molecular Orbitals and Reactivity Descriptors

Density Functional Theory (DFT) is a widely used quantum mechanical method due to its balance of accuracy and computational cost. DFT is employed to calculate the electronic structure of molecules, including the shapes and energies of molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of the HOMO and LUMO, and the gap between them (HOMO-LUMO gap), are key indicators of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

DFT calculations can also provide various reactivity descriptors, such as electronegativity, chemical potential, hardness, softness, and the electrophilicity index. These descriptors help predict how a molecule might interact with other chemical species, identifying potential sites for electrophilic or nucleophilic attack. Molecular Electrostatic Potential (MEP) maps, derived from DFT calculations, visually represent the charge distribution across a molecule, highlighting regions that are likely to attract positive or negative charges.

Molecular Dynamics Simulations in Various Environments

Molecular Dynamics (MD) simulations are computational techniques that simulate the time evolution of a molecular system. By applying classical mechanics to atoms and molecules, MD simulations can provide insights into dynamic processes, such as molecular motion, interactions, and structural changes over time.

Solvation Dynamics and Solvent Effects on Spectroscopy

MD simulations are crucial for studying the behavior of molecules in solution, including solvation dynamics and the effects of solvents on molecular properties and spectroscopy. Simulations can model the interactions between a solute molecule and solvent molecules, revealing how the solvent shell is structured and how it influences the solute's conformation and electronic states. This is particularly important for understanding how the surrounding environment affects experimental spectra, such as UV-Vis or vibrational spectra. Different solvent models (explicit or implicit) and force fields can be used in MD simulations to represent the solvent environment.

Intermolecular Interactions and Aggregation Tendencies

MD simulations are powerful tools for investigating intermolecular interactions and the tendency of molecules to aggregate. These simulations can reveal the forces driving aggregation, such as hydrophobic interactions, hydrogen bonding, or pi-pi stacking, and the resulting structures of aggregates. Understanding aggregation is important in various fields, including the study of dyes, proteins, and self-assembling materials. MD simulations can track the formation and evolution of aggregates over time, providing details on their size, shape, and stability.

Theoretical Photochemistry and Photophysics

Theoretical photochemistry and photophysics involve the computational study of molecules in electronically excited states and the processes that occur after light absorption. These studies aim to understand how molecules absorb light, transfer energy, undergo structural changes, or participate in photochemical reactions.

Excited State Dynamics and Energy Transfer Pathways

Studies on the excited state dynamics of dyes are essential for understanding processes such as fluorescence, phosphorescence, and energy transfer. For azo dyes, which include structures related to C.I. Basic Orange 33, the excited triplet state has been implicated in dye fading mechanisms. Theoretical approaches, such as those based on molecular orbital methods, can be used to calculate transition energies and understand the electronic transitions responsible for color. While detailed computational studies specifically on the excited state dynamics and energy transfer pathways of C.I. This compound were not prominently found in the conducted searches, these are active areas of research for similar chromophores.

Prediction of Spectroscopic Properties and Wavelength Tuning

Computational methods, such as PPP-MO parameters, have been employed to predict the spectroscopic properties of dyes, including transition energies, spectral shifts, and brightness. These methods can be used to correlate chemical constitution with color and predict how modifications to the molecular structure might affect the absorption and emission spectra. This capability is valuable for wavelength tuning and designing dyes with specific optical properties. While the search results mention the application of such theoretical methods to dyes and the observation of halochromism (color change with pH) in C.I. This compound dyeing, detailed computational predictions of its specific spectroscopic properties and how its wavelength could be tuned were not extensively found.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, identifying transition states, and understanding reaction pathways. This is particularly relevant for studying the degradation or transformation of dyes under various conditions.

The decoloration of C.I. This compound by oxidizing agents like hydrogen peroxide has been investigated experimentally, and the decoloration rate can be influenced by factors such as the presence of catalysts and surfactants. While these studies provide experimental data on the reaction, detailed computational elucidation of the complete reaction mechanism for C.I. This compound degradation, including transition state searches and reaction path analysis, was not extensively found in the search results. However, computational chemistry, including Hartree-Fock calculations, has been applied to optimize ground-state equilibrium geometries of related azo dyes involved in reactions.

Transition State Search and Reaction Path Analysis

Environmental Fate and Transformation Mechanisms of Basic Orange 33

Adsorption and Desorption Dynamics of BASIC ORANGE 33 in Environmental Matrices

The adsorption and desorption behavior of this compound in environmental matrices such as soil and sediment, as well as its sorption to biomass and biochar materials, play a significant role in its mobility, persistence, and potential bioavailability. Azo basic dyes, as a group including this compound, are expected to settle out of the water column to bed sediments or wastewater sludge due to their properties. wikipedia.org

Interactions with Soil and Sediment Components

Interactions with soil and sediment components are crucial for understanding the fate of dyes in terrestrial and aquatic environments. Soil and sediment are complex matrices containing various components such as clay minerals, organic matter, and metal oxides, all of which can influence the adsorption and desorption of contaminants. Clay minerals and organic matter are key components influencing the adsorption of heavy metals and other organic pollutants in soil and sediments. uni.lu The adsorption capacity of soil for heavy metals is closely related to pH and the presence of organic matter.

While specific data on the adsorption and desorption dynamics of this compound with various soil and sediment components are limited in the available literature, the general behavior of basic dyes suggests they can interact with negatively charged sites on clay minerals and organic matter through electrostatic attraction. The settling of azo basic dyes, including this compound, to bed sediments or wastewater sludge indicates a propensity for adsorption or partitioning to solid phases in aquatic systems. wikipedia.org

Sorption to Biomass and Biochar Materials

Biomass and biochar materials have gained attention as potential adsorbents for removing dyes from wastewater due to their porous structure, high surface area, and presence of functional groups. Studies on the biosorption of other Basic Orange dyes, such as Basic Orange 2, onto materials like dried Azolla filiculoides biomass have shown significant adsorption capacities. The biosorption of Basic Orange onto dried A. filiculoides biomass was found to be well-described by the pseudo-second-order kinetic model, suggesting that chemisorption is involved. Functional groups such as amino, carboxyl, and hydroxyl groups on the biomass may be responsible for the interaction with the dye.

Chemical Transformation Processes in Varied Environmental Conditions

Chemical transformation processes can alter the structure and properties of this compound in the environment, influencing its persistence and the formation of transformation products.

Hydrolytic Stability and Degradation Kinetics

Hydrolysis is a chemical process involving the reaction of a substance with water, which can lead to its degradation. The hydrolytic stability of a compound refers to its ability to resist chemical decomposition in the presence of water. While general principles of hydrolysis are well-understood, specific data on the hydrolytic stability and degradation kinetics of this compound were not found in the available search results. Azo dyes, in general, can undergo hydrolysis, particularly under certain pH and temperature conditions, potentially leading to the cleavage of the azo bond and the formation of aromatic amines.

Studies on the degradation kinetics of other dyes, such as Methyl Orange, have shown that the degradation process can follow pseudo-first-order kinetics under certain conditions. The degradation rate can be influenced by factors such as initial dye concentration and the presence of catalysts. However, without specific experimental data for this compound, its precise hydrolytic degradation kinetics remain uncharacterized in the context of this review.

pH-Dependent Transformation Pathways

The pH of the environment can significantly influence the transformation pathways and degradation rates of organic contaminants, including dyes. pH affects the charge and solubility of both the dye molecule and the surrounding matrix components, which in turn influences adsorption, complexation, and degradation reactions.

Research on the degradation of other azo dyes, like Basic Orange 2 and Methyl Orange, has demonstrated pH-dependent degradation. For instance, the decolorization of Basic Orange 2 by Escherichia coli showed an optimum pH of 7. Similarly, the degradation of Methyl Orange has been found to be influenced by pH, with optimal degradation occurring at specific pH values depending on the degradation method used. Changes in pH can alter the ionization state of functional groups on the dye molecule and environmental surfaces, affecting electrostatic interactions and chemical reaction rates. While these findings highlight the importance of pH in dye transformation, specific details on the pH-dependent transformation pathways of this compound were not available in the searched literature.

Complexation with Metal Ions in Environmental Contexts

Metal ions present in environmental matrices can interact with organic compounds, including dyes, through complexation reactions. The formation of metal-dye complexes can influence the solubility, mobility, and bioavailability of the dye, as well as its susceptibility to degradation. Transition metal ions can form stable complexes with various ligands, and the stability of these complexes can be influenced by factors such as the nature of the metal ion, the ligand, pH, and temperature.

Based on the conducted research, the available information does not provide specific details regarding the use of the chemical compound "this compound" in the advanced applications outlined, namely: integration into Organic Light-Emitting Diodes (OLEDs) and Solar Cells, development of Photoswitches and Photochromic Materials, Non-Linear Optical (NLO) Materials development, development of Spectrophotometric Reagents for Metal Ion Detection, or as pH Indicators and Chemosensors for Specific Analytes.

While the searches yielded information about the general concepts of these applications and mentioned other orange-colored compounds or materials used within these fields (such as Methyl Orange as a pH indicator nih.gov, Xylenol Orange as a spectrophotometric reagent for metal ions and in NLO studies, and discussions of orange light emission in OLEDs or orange components in solar panels), there is no direct evidence in the search results linking this compound (CAS # 12217-46-8) to these specific advanced applications.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline and focusing solely on this compound's role in these advanced material science and analytical chemistry applications based on the available search data.

Advanced Applications and Material Science Incorporating Basic Orange 33

Advanced Textile and Polymer Dyeing Methodologies

BASIC ORANGE 33 is classified as a basic dye worlddyevariety.com. Basic dyes are characterized as halides of tertiary aromatic ammonium (B1175870) compounds that can bond with anionic functional groups on textile fibers scribd.com. They are primarily used for dyeing protein fibers, acrylic fibers, and tanned cellulosic fibers, often to achieve bright shades scribd.com.

Enhancing Dyeing Efficiency and Fastness Properties

Enhancing dyeing efficiency and fastness properties is a key area in textile coloration. Fastness properties, such as light and wash fastness, are crucial for the durability and appearance of dyed textiles farbchemie-braun.euresearchgate.net. Basic dyes, while offering high tinctorial value and brightness, traditionally have limitations in light and washing fastness scribd.comccriindia.org. However, techniques like after-treatments with tannic acids or certain direct dyes can improve the wet fastness of basic dyes on protein fibers scribd.com. This involves forming an insoluble complex to reduce the dye's tendency to migrate scribd.com.

The search results discuss the excellent all-around color fastness of some disperse orange dyes on polyester (B1180765) and polyester/cotton blended fabrics, suggesting that achieving high fastness is possible with appropriate dye chemistry and application methods colorfuldyes.com. While this specifically refers to disperse dyes, it highlights the ongoing efforts in dye chemistry and application to improve fastness properties across different dye classes. Research into natural dyes, such as those extracted from orange peel, also investigates methods to improve color efficiency and fastness on fabrics like Lyocell through techniques like pre-mordanting researchgate.netmdpi.com. These advancements in dyeing methodologies and the use of mordants or after-treatments can potentially be applied or adapted to improve the performance of basic dyes like this compound.

Development of Sustainable Dyeing Processes

The textile industry faces significant environmental challenges, particularly concerning water consumption and wastewater discharge from dyeing processes mdpi.comresearchgate.net. Sustainable dyeing processes aim to minimize these impacts through various approaches, including the use of natural dyes, waterless dyeing methods, and process optimization researchgate.netresearchgate.net.

While this compound is a synthetic dye, the development of sustainable dyeing methodologies is relevant to its application. Research is exploring eco-friendly alternatives and process modifications to reduce the environmental footprint of dyeing researchgate.netresearchgate.net. This includes investigating the use of bio-adsorbents for dye removal from wastewater and developing hydrolysis-free dyeing processes for certain fibers using nonaqueous media mdpi.comacs.org. Although the specific application of these sustainable techniques to this compound is not detailed, the overarching trend in the industry is towards more environmentally conscious practices, which would influence how synthetic dyes like this compound are utilized in the future. Natural dyes extracted from sources like orange peel are also being explored for their sustainable dyeing potential mdpi.comekb.eg.

Bioimaging Probes and Stains for Non-Human Biological Systems (e.g., cellular organelles, histological tissue preparation)

Dyes and fluorescent probes play a crucial role in bioimaging and staining biological specimens for microscopy and analysis macschem.usmedchemexpress.com. They provide contrast and enable the visualization of cellular structures, organisms, and biomarkers macschem.usmedchemexpress.com.

While "this compound" specifically is not widely mentioned as a bioimaging probe in the provided search results, related compounds and the general principles of biological staining with basic dyes are discussed. Acridine Orange, also known as Basic Orange 14, is a cell-permeable fluorescent dye used for staining various organisms (bacteria, parasites, viruses) and differentiating between DNA and RNA medchemexpress.comalphachemikaindia.com. It fluoresces green when bound to double-stranded DNA and red when bound to single-stranded DNA or RNA medchemexpress.com. This highlights the utility of basic orange dyes in biological imaging and staining applications.

Research is also being conducted on other fluorescent probes for bioimaging, including those for detecting specific biomarkers in non-human systems, such as neurons in mouse brains researchgate.netacs.org. These probes are designed to exhibit fluorescence changes upon binding to target molecules, enabling their detection and visualization nih.gov. Another study mentions the use of a "basic orange fluorescence" probe (BO21) for detecting amyloid fibrils, which are relevant in protein misfolding diseases rsc.orgresearchgate.net. This suggests that basic orange chromophores can be incorporated into probes for specific biological targets.

Development of Fluorescent Probes for Specific Biomarkers

The development of fluorescent probes for specific biomarkers is a significant area of research in bioimaging nih.gov. These probes are designed to selectively bind to or react with target molecules, producing a detectable fluorescent signal that allows for their localization and quantification within biological systems nih.gov.

While direct information on this compound being used as a fluorescent probe for specific biomarkers in non-human systems is not available in the search results, the principles and advancements in this field are relevant. Fluorescent nanomaterials and organic small molecules are being developed as probes for various biomarkers, including reactive oxygen and nitrogen species and amyloid aggregates acs.orgnih.govrsc.orgacs.org. The design of these probes often involves incorporating fluorophores that exhibit changes in fluorescence properties upon interaction with the target biomarker nih.govresearchgate.net. Given that this compound is a colored compound with a specific chemical structure, it could potentially serve as a base structure for developing new fluorescent probes by incorporating functional groups that impart specificity towards certain biomarkers or enable fluorescence turn-on mechanisms upon target binding. Research on probes like BO21 demonstrates the potential of basic orange structures in this area rsc.orgresearchgate.net.

Histochemical Staining Protocols for Microscopic Analysis

Histochemical staining is a fundamental technique in microscopy used to visualize specific tissues, cells, or cellular components by utilizing dyes that selectively bind to them. Basic dyes, characterized by their positively charged chromophores, have an affinity for negatively charged cellular components such as nucleic acids (DNA and RNA) and some proteins. lamission.edu While "this compound" is not explicitly detailed in the provided search results concerning specific histochemical protocols, other basic orange dyes, such as Acridine Orange, are well-documented for their use in microscopy. lamission.edupro-lab.co.ukmicrobenotes.com

Acridine Orange, a fluorochrome dye, differentially stains nucleic acids, causing DNA to fluoresce green and RNA to fluoresce orange under ultraviolet light. lamission.edumicrobenotes.com This differential staining is utilized for identifying microorganisms, distinguishing between different cell types, and assessing cellular components. lamission.edupro-lab.co.ukmicrobenotes.com For example, Acridine Orange staining protocols involve preparing and fixing a smear, applying the stain, rinsing, and examining under a fluorescent microscope. pro-lab.co.ukmicrobenotes.com The staining duration and decolorization steps can be critical for optimal results. pro-lab.co.uk

Given that this compound is also a basic orange dye, it is plausible that it could have applications in histochemical staining, potentially with protocols similar to those used for other basic dyes. The specific staining characteristics and optimal protocols for BASIC OR33 would need to be empirically determined through research. The affinity of basic dyes for negatively charged cellular structures suggests that this compound could potentially be used to highlight nuclei, ribosomes, or other anionic components in biological samples.

Nanotechnology and Hybrid Materials with this compound

The integration of organic dyes into nanotechnology and hybrid materials is an active area of research, aiming to leverage the optical, electronic, or other functional properties of dyes within nanoscale systems. While direct studies on this compound in this context are not prominently featured in the search results, the principles and applications discussed for other dyes and organic compounds in nanotechnology can provide insight into potential uses for this compound.

Hybrid materials, combining two or more distinct components at the nanoscale, offer a broad spectrum of properties not achievable with single materials alone. crimsonpublishers.com The incorporation of organic molecules, including dyes, into inorganic matrices or polymer structures can lead to materials with enhanced or novel functionalities. crimsonpublishers.comresearchgate.net

Incorporation into Nanocomposites for Enhanced Properties

Nanocomposites, materials where nanoparticles are dispersed within a matrix, can exhibit improved mechanical, thermal, electrical, and optical properties. espublisher.com Organic dyes can be incorporated into nanocomposites to impart color, fluorescence, or photocatalytic activity. For instance, studies have explored the use of various dyes, such as methyl orange and acid orange, in conjunction with metal oxide nanoparticles (like TiO2, ZnO, and Fe3O4) or polymers to create nanocomposites for applications like photocatalytic degradation of pollutants. researchgate.netresearchgate.netnih.govingentaconnect.commuk.ac.ir

Research on TiO2-chitosan nanocomposites demonstrated their effectiveness in the photocatalytic decolorization of methyl orange. researchgate.net Similarly, polyaniline-based nanocomposites with metal oxides have been investigated for the removal of methyl orange dye from water. researchgate.net These examples highlight how the interaction between a dye and the nanocomposite matrix can be exploited for specific functionalities. The incorporation of this compound into various nanocomposite systems could potentially lead to materials with tailored optical properties, or if it exhibits photocatalytic activity, it could be used in environmental remediation applications.

Surface Functionalization of Nanoparticles with this compound

Surface functionalization of nanoparticles involves modifying their outer layer by attaching molecules to impart specific properties or enable interactions with their environment. nih.govresearchgate.net This technique is crucial for tailoring the behavior of nanoparticles in various applications, including drug delivery, bioimaging, and sensing. nih.govresearchgate.netresearchgate.netmdpi.com

Organic dyes are often used to functionalize nanoparticles for fluorescent labeling or to create probes. nih.govresearchgate.net For example, gold nanoparticles have been functionalized with organic molecules for molecular imaging. nih.govmdpi.com The functionalization chemistry can involve covalent conjugation or noncovalent interactions. nih.gov Attaching this compound to the surface of different types of nanoparticles (e.g., silica, polymer, or metal nanoparticles) could potentially render them fluorescent, enable specific targeting if conjugated to a recognition molecule, or alter their surface properties for improved dispersion or interaction with other materials. The specific functionalization method would depend on the chemical structure of this compound and the type of nanoparticle.

Self-Assembly of this compound into Nanostructures

Self-assembly is a process where individual components spontaneously organize into ordered structures through local interactions. nih.govnih.govacs.org This phenomenon is a powerful tool for creating complex nanostructures with defined shapes and functionalities. nih.govacs.org Organic molecules, including some dyes and surfactants, can self-assemble into various nanostructures such as micelles, vesicles, fibers, or ordered films, driven by noncovalent interactions like hydrophobic effects, electrostatic interactions, and hydrogen bonding. nih.govnih.gov

While there is no specific information on the self-assembly of this compound itself into nanostructures in the provided results, the self-assembly of other organic molecules and nanoparticles has been demonstrated. For instance, synthetic melanin (B1238610) nanoparticles have been shown to self-assemble into colored films through evaporation-induced self-assembly. acs.org Peptide amphiphiles, which have a hydrophobic tail and a hydrophilic head, can self-assemble into nanotubes or nanorods depending on their structure and environmental conditions. nih.gov

If this compound possesses suitable molecular architecture, such as amphiphilic characteristics or specific functional groups that promote ordered aggregation, it could potentially be induced to self-assemble into various nanostructures. This could lead to the formation of functional nanomaterials with potential applications in areas such as optical devices, sensing, or controlled release, depending on the properties of the resulting nanostructures. Further research would be needed to explore the self-assembly behavior of this compound.

Future Directions and Emerging Research Frontiers for Basic Orange 33

Integration with Artificial Intelligence and Machine Learning for Property Prediction

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study and application of chemical compounds like Basic Orange 33. groupecoopsco.comelsevier.com These computational tools offer the ability to model complex chemical systems and predict properties with increasing accuracy, accelerating the pace of discovery. acs.orgacs.org

Artificial intelligence is transforming the design of organic syntheses and the prediction of chemical reactivity. groupecoopsco.com For this compound, ML algorithms can be trained on vast datasets of known chemical reactions to predict optimal synthetic routes, potentially identifying more efficient, cost-effective, and sustainable pathways. acs.org By analyzing the intricate relationships between reactant structures, reaction conditions, and product outcomes, these models can guide chemists in the laboratory.

Furthermore, ML models can predict the reactivity of this compound and its derivatives. Techniques such as Support Vector Machines (SVM), Random Forest (RF), and Gradient Boosting Machines (GBM) can be used to build predictive models for various chemical properties. tandfonline.com For instance, a model could be developed to forecast how modifications to the dye's molecular structure would affect its color, solubility, or stability. This predictive capability allows for the in silico design of new molecules with tailored properties before committing resources to their physical synthesis. The use of explainable AI (XAI) methods, such as SHAP (Shapley Additive Explanations), can provide insights into how specific molecular features contribute to the predicted properties, enhancing the chemist's understanding and ability to design novel compounds. acs.orgorangedatamining.com

Table 1: Potential Applications of Machine Learning Models for this compound

ML Model TypePotential ApplicationPredicted Outcome
Regression Models (e.g., SVR, Random Forest)Modeling structure-property relationshipsPredict properties like absorption maxima, solubility, and stability for new derivatives. tandfonline.com
Classification Models (e.g., SVM, Decision Trees)Classifying potential applicationsPredict whether a new derivative is likely to be a good candidate for textiles, sensors, or other applications. acs.org
Generative Models (e.g., GANs, VAEs)Designing novel dye structuresPropose new molecular structures with desired property profiles.
AI-driven Synthesis PlanningOptimizing manufacturing processesIdentify the most efficient and sustainable chemical reaction pathways to synthesize the dye. acs.org

High-throughput screening (HTS) is a powerful experimental method for rapidly testing large numbers of chemical compounds for a specific activity. acs.orgnih.gov When combined with AI, HTS becomes a formidable tool for discovering novel materials based on the this compound scaffold. ML models can pre-screen virtual libraries of tens of thousands of potential derivatives, prioritizing a smaller, more promising set of candidates for physical HTS. acs.org This approach significantly reduces the time and cost associated with experimental screening.

For example, HTS methodologies using techniques like paper spray mass spectrometry or colorimetric assays could be adapted to evaluate libraries of this compound derivatives for specific properties, such as their binding affinity to certain proteins or their effectiveness in a photochemical reaction. acs.orgnih.gov Data generated from these screens can then be fed back into the ML models, creating a closed-loop system of prediction and experimentation that iteratively refines the search for new, high-performance materials. acs.org

Predictive Modeling of Synthetic Pathways and Reactivity

Development of Advanced Spectroscopic Techniques for In-Situ Monitoring

To fully understand the behavior of this compound in various environments, from its synthesis to its functional application, researchers are turning to advanced spectroscopic techniques that allow for monitoring in real-time and under operational conditions.

The interaction of light with a dye molecule like this compound initiates a series of events that occur on incredibly short timescales, from femtoseconds to nanoseconds (10⁻¹⁵ to 10⁻⁹ s). optica.org Time-resolved spectroscopy is a powerful tool for observing these ultrafast phenomena in real time. optica.orgunipr.it By using a "pump" laser pulse to excite the molecule and a subsequent "probe" pulse to monitor the changes, scientists can track the flow of energy and the structural changes that occur immediately after light absorption. unipr.it

Table 2: Time-Resolved Spectroscopic Techniques and Their Potential Insights for this compound

TechniqueTimescalePotential Information Gained
Transient Absorption Spectroscopy (TAS)Femtoseconds to millisecondsCharacterization of excited-state absorption, monitoring formation and decay of transient species (e.g., triplet states, radicals). acs.org
Time-Correlated Single Photon Counting (TCSPC)Picoseconds to microsecondsPrecise measurement of fluorescence lifetimes, study of processes that compete with fluorescence (e.g., intersystem crossing). acs.org
Time-Resolved Infrared (TRIR) SpectroscopyPicoseconds to secondsTracking changes in vibrational modes (i.e., molecular structure) following photoexcitation. unipr.itfrontiersin.org
Femtosecond Stimulated Raman Spectroscopy (FSRS)Femtoseconds to picosecondsObtaining detailed structural information about short-lived excited states with high temporal and spectral resolution.

Operando spectroscopy is a powerful methodology that involves characterizing a material while it is actively functioning under realistic reaction conditions, with simultaneous measurement of its performance. researchgate.netacs.org This approach bridges the gap between idealized surface science studies and industrial applications by providing a direct correlation between a material's structure and its activity/selectivity. researchgate.netcsic.es

For this compound, operando techniques could be transformative. For example, if the dye is used as a photosensitizer in a catalytic reaction, operando Raman or IR spectroscopy could monitor changes in the dye's vibrational structure as it participates in the catalytic cycle. youtube.comyoutube.com This would allow researchers to identify the active state of the molecule, understand deactivation mechanisms, and rationally design more robust and efficient catalytic systems. acs.org Similarly, monitoring the synthesis of this compound with operando spectroscopy could provide detailed mechanistic insights, leading to improved process control and yield. youtube.com

Time-Resolved Spectroscopy for Ultrafast Dynamics

Cross-Disciplinary Research with Advanced Manufacturing Technologies

The integration of functional molecules like this compound with advanced manufacturing technologies, particularly 3D printing (additive manufacturing), represents a significant frontier. acs.orgnist.gov This cross-disciplinary approach allows for the creation of "smart" materials and devices where the dye is not just a passive colorant but an active functional component.

Recent research has demonstrated the successful incorporation of functional dyes into polymer resins for 3D printing, creating objects with properties that can be modulated by external stimuli like light or pH. acs.org A key challenge in some 3D printing processes is controlling the depth of light penetration to ensure precise curing of each layer. Azo dyes, such as Reactive Orange 16, have been used as UV absorbers to control the curing depth and improve the resolution of the final printed object. acs.org

Following this precedent, this compound could be incorporated into 3D printing filaments or resins. This could lead to the fabrication of bespoke chemical sensors, where a color change in the printed device indicates the presence of a target analyte. Another possibility is the creation of materials with mechanochromic properties, where the printed object changes color in response to mechanical stress, providing a visual indicator of strain or damage. acs.org The synergy between the molecular properties of this compound and the design freedom of advanced manufacturing opens a vast design space for novel functional systems. navy.mil

3D Printing of Functional Materials Incorporating this compound

The integration of dyes into additive manufacturing, or 3D printing, opens a new paradigm for creating functional, multi-material objects with tailored properties. While traditionally, 3D printing has focused on structural components, there is a growing interest in embedding functionalities like sensing, optics, and controlled release directly into printed objects.

Research has demonstrated that azo dyes are vital components in photopolymer resins for high-resolution visible-light 3D printing. nih.govacs.org They act as optical attenuators, confining the curing process to specific irradiated zones, which sharpens the spatial resolution of the printed object. nih.govacs.org This is critical for achieving fine features, with studies reporting capabilities of less than 100 μm. nih.govacs.org The incorporation of azo dyes into resin formulations has been shown to enhance reproducibility by widening the processing window. acs.org A key challenge in visible-light 3D printing is overcoming the slow reaction times; however, novel panchromatic photopolymer resins, which can include azo dyes, have achieved build speeds rivaling modern UV-based systems (up to 45 mm/h). nih.govacs.org

For a cationic dye like this compound, its incorporation could lead to the development of:

pH-Sensing Materials: The chromophoric properties of this compound are sensitive to pH changes. 3D printing a hydrogel or porous polymer matrix containing the dye could create reusable, complex-shaped sensors for environmental monitoring or medical diagnostics.

Optical Filters and Components: By precisely controlling the concentration and distribution of this compound within a transparent resin, it would be possible to print custom optical filters, waveguides, or decorative elements with specific light-absorbing properties.

Textile Prototypes: 3D printing can be used to create textile-like structures. Incorporating this compound directly into the printing filament or resin would allow for the rapid prototyping of colored fabrics and wearable designs, bypassing traditional dyeing processes for initial models.

Table 1: Potential Roles of this compound in 3D Printing Resins

Function Mechanism of Action Potential Application
Resolution Enhancer Acts as an optical attenuator, absorbing scattered light to confine polymerization to the intended area. High-fidelity printing of micro-architectures and complex geometries.
Functional Agent (Sensing) The dye's color is pH-dependent; changes in the environment alter its visible absorption spectrum. Printed pH sensors for liquids, smart packaging, or biomedical devices.
Chromophore Imparts a specific orange color to the printed object. Prototyping of colored consumer goods, textiles, and aesthetic components.

Microfluidic Synthesis and Processing of Azo Dyes

Microfluidic reactors, or "lab-on-a-chip" systems, offer significant advantages over traditional batch processing for chemical synthesis. walisongo.ac.id These systems manipulate small volumes of fluids in channels with micrometer dimensions, enabling precise control over reaction conditions, enhanced safety, and improved product quality. The synthesis of azo dyes, which involves the often-unstable diazonium salt intermediate, is particularly well-suited for this technology. walisongo.ac.idmdpi.com

The benefits of using microfluidic systems for azo dye synthesis include:

Enhanced Safety: The small reaction volumes and high surface-area-to-volume ratio allow for excellent heat dissipation, mitigating the risks associated with the exothermic nature of diazotization and azo coupling reactions. walisongo.ac.idmdpi.com This avoids the need for large ice baths and reduces the hazard of handling unstable intermediates. walisongo.ac.id

Improved Yield and Purity: Precise control over mixing, residence time, and temperature leads to higher reaction efficiency and fewer byproducts. researchgate.net Studies on model azo dyes have reported yields exceeding 90-96% in continuous-flow microreactors. researchgate.nettandfonline.com

Rapid Process Optimization: The small scale and fast reaction times allow for rapid screening of different reaction conditions (e.g., stoichiometry, pH, temperature), significantly accelerating process development. walisongo.ac.idmdpi.com

On-Demand Production: Continuous-flow synthesis enables the production of dyes as needed, reducing the need for large-scale storage of the final product and its precursors. tandfonline.com

While specific research on the microfluidic synthesis of this compound is not widely published, the established protocols for other azo dyes, such as Methyl Orange and various pigmentary azo compounds, demonstrate the clear applicability of this technology. tandfonline.com A hypothetical microfluidic setup for this compound would involve separate inlet streams for the diazonium salt precursor and the coupling component, which would be rapidly mixed in a specific channel geometry to ensure a controlled and efficient reaction.

Table 2: Comparison of Batch vs. Microfluidic Synthesis for Azo Dyes

Parameter Traditional Batch Reactor Microfluidic Flow Reactor
Safety Risk of thermal runaway due to exothermic reactions; handling of unstable intermediates. Excellent heat transfer minimizes thermal risks; small volumes enhance safety. walisongo.ac.idmdpi.com
Reaction Control Difficult to achieve uniform mixing and temperature, leading to side products. Precise control over mixing, temperature, and residence time. mdpi.com
Yield & Purity Often lower yields and requires extensive purification. High yields (often >90%) and higher purity products. researchgate.nettandfonline.com
Scalability Scaling up can be complex and introduce new safety/quality issues. Scaled by operating multiple reactors in parallel ("numbering-up").
Development Time Slow, iterative process for optimization. Rapid optimization through high-throughput screening. walisongo.ac.id

Sustainable Chemistry Initiatives for this compound Lifecycle Management

The principles of green and sustainable chemistry are increasingly being applied to the entire lifecycle of chemical products, from their synthesis to their end-of-life. itrcweb.org For a widely used dye like this compound, this involves a holistic approach that considers not only cleaner production but also what happens after its primary use. yordasgroup.com

Circular Economy Principles in Dye Production and Utilization

A circular economy model aims to eliminate waste and keep materials in use for as long as possible. rsc.org In the context of the dye industry, this represents a shift from a linear "take-make-dispose" model to a more integrated and restorative one. apacsci.com

Key circular economy strategies applicable to this compound include:

Design for Recyclability: While the dye molecule itself is not typically recycled, the products it colors (e.g., textiles, plastics) are. Research into dyeing processes that allow for easier removal of the dye during the material recycling phase is a key tenet of circular design. sustainability-directory.comgnest.org This would enable the recovery of both the base material (e.g., polymer fibers) and potentially the dye for other uses.

Waste as a Feedstock: The synthesis of azo dyes involves multiple chemical steps. Applying green chemistry principles like maximizing atom economy—ensuring that most of the atoms from the reactants end up in the final product—can significantly reduce waste at the source. sustainability-directory.comdeskera.com Furthermore, byproducts from one chemical process could potentially be used as feedstock for another.

Closed-Loop Systems: In industrial dyeing, a significant portion of the dye does not fix to the substrate and ends up in the wastewater. acs.org Implementing closed-loop systems that capture, treat, and reuse this water and unfixed dye can drastically reduce water consumption and pollution. apacsci.comgnest.org Technologies like nanofiltration and ion exchange are being explored for this purpose. apacsci.com

Remediation and Valorization of Dye-Containing Waste Streams

Wastewater from industries using this compound contains residual dye that must be treated before discharge. Beyond simple removal, an emerging area of research is "valorization," which seeks to convert this waste into valuable products. researchgate.net

Remediation Techniques: Conventional wastewater treatment methods often struggle with the recalcitrant nature of azo dyes. Advanced and sustainable remediation strategies include:

Bioremediation: Using microorganisms (bacteria, fungi, algae) or their enzymes (azoreductases, peroxidases) to break down the azo bond and decolorize the effluent. mdpi.com This is often seen as a cost-effective and environmentally friendly approach. mdpi.com Sequential anaerobic-aerobic processes are particularly effective, as the initial anaerobic step breaks the azo bond, and the subsequent aerobic step degrades the resulting aromatic amines. mdpi.com

Adsorption: Using low-cost, renewable bio-adsorbents like agricultural waste (e.g., fruit peels, biochar) to bind and remove the dye from water. gnest.orgnajah.edumdpi.com Chitosan-modified biochar has shown high removal efficiency for azo dyes. gnest.orgnajah.edu

Advanced Oxidation Processes (AOPs): Employing highly reactive species like hydroxyl radicals to mineralize the dye into simpler, non-toxic compounds like CO2 and water. acs.org AOPs can be generated using methods like ozonation, Fenton reactions, or UV/H₂O₂ and UV/TiO₂ systems. acs.org

Valorization Opportunities: The true frontier lies in valorizing the captured dye waste:

Bioenergy Production: Anaerobic digestion of dye-containing wastewater in Up-flow Anaerobic Sludge Blanket (UASB) reactors can simultaneously treat the water and produce biogas (methane), a renewable energy source. mdpi.comresearchgate.net Studies have reported biogas yields from 1.48 to over 30 L/day in lab and bench-scale reactors treating dye effluents. mdpi.com

Conversion to New Materials: The sludge generated from adsorption or biological treatment, which is rich in the dye, can be considered for conversion into other materials. Research has explored using dye-laden sludge as a component in construction materials like bricks or as a filler in thermoplastic composites, effectively sequestering the chemical waste in a stable matrix. rsc.org

Recovery of Chemical Precursors: While technologically challenging, advanced chemical recycling methods could potentially break down the dye molecule back into its constituent aromatic amines or other useful chemical building blocks, embodying a true circular approach.

Table 3: Emerging Remediation and Valorization Strategies for Azo Dye Waste

Strategy Description Potential Output/Product
Bioremediation Use of microbes or enzymes to degrade the dye molecule. mdpi.com Decolorized water; potentially less toxic breakdown products.
Bio-adsorption Binding of dye molecules to the surface of low-cost organic materials. gnest.org Dye-laden biosorbent/sludge.
Anaerobic Digestion UASB reactors treat wastewater while microbes generate biogas. mdpi.com Clean water and Methane (Bioenergy). mdpi.com
Sludge Valorization Incorporating the dye-rich sludge into new materials. rsc.org Bricks, composites, and other construction materials. rsc.org

Q & A

Q. What ethical frameworks apply when studying this compound’s potential ecological risks?

  • Methodological Answer : Follow the Precautionary Principle in risk assessment, prioritizing worst-case scenarios for environmental release. Use species sensitivity distribution (SSD) models to estimate hazardous concentrations for aquatic ecosystems. Align with OECD 201/202 guidelines for algal/daphnia toxicity testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.